molecular formula C10H8ClNO2 B13914876 Methyl 3-chloroindolizine-7-carboxylate

Methyl 3-chloroindolizine-7-carboxylate

Cat. No.: B13914876
M. Wt: 209.63 g/mol
InChI Key: DFVGWITYJURZAI-UHFFFAOYSA-N
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Description

Methyl 3-chloroindolizine-7-carboxylate (CAS 2743484-91-3) is a high-purity chemical building block belonging to the indolizine class of heterocyclic compounds. This compound is characterized by its molecular formula of C10H8ClNO2 and a molecular weight of 209.63 g/mol . The indolizine scaffold is a well-known pharmacophore of significant interest in medicinal chemistry due to its diverse biological activities . Researchers value this specific derivative for its molecular structure, which serves as a versatile intermediate for the synthesis of more complex molecules. The presence of both a reactive chloro substituent and a methyl ester group on the indolizine core allows for further functionalization via various cross-coupling reactions and nucleophilic substitutions, making it a valuable precursor in drug discovery programs. The primary research applications of this compound are in the development of novel therapeutic agents. Indolizine derivatives have been extensively studied and reported in scientific literature for their promising pharmacological properties, particularly as anti-inflammatory agents . Specific analogues within this chemical class have demonstrated significant activity as cyclooxygenase-2 (COX-2) inhibitors, which are important targets for developing new anti-inflammatory drugs with potentially improved safety profiles over non-selective NSAIDs . Furthermore, related indolizine-based compounds have shown inhibitory action against Mycobacterium tuberculosis , indicating the scaffold's relevance in anti-tuberculosis research . The structural features of this compound are key to its research utility. The molecular conformation is stabilized by intramolecular interactions, and the specific placement of substituents influences its intermolecular interactions and binding affinity with biological targets . This makes this compound a critical starting material for structure-activity relationship (SAR) studies and for generating compound libraries aimed at identifying new lead candidates for various disease pathways. Intended Use and Handling: This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment and under controlled conditions, referring to the associated Safety Data Sheet for detailed hazard and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 3-chloroindolizine-7-carboxylate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-5-12-8(6-7)2-3-9(12)11/h2-6H,1H3

InChI Key

DFVGWITYJURZAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=C(N2C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Chloroindolizine 7 Carboxylate: Innovation and Efficiency

Strategic Retrosynthetic Analysis of the Indolizine (B1195054) Core and Substituents

A retrosynthetic analysis of Methyl 3-chloroindolizine-7-carboxylate reveals several potential disconnection points in the bicyclic structure. The indolizine ring is a 10π-electron aromatic system formed by the fusion of a pyridine (B92270) and a pyrrole (B145914) ring. acs.org Synthetic strategies generally fall into two main categories: those that build the pyrrole ring onto a pre-existing pyridine scaffold, and those that construct the pyridine ring from a pyrrole precursor. acs.orgnih.gov

For this compound, the most common approaches involve forming the five-membered ring onto a functionalized pyridine. Key retrosynthetic disconnections are:

Tschitschibabin-type Disconnection: This approach involves disconnecting the C1-C8a and C2-C3 bonds. This leads back to a substituted pyridinium (B92312) ylide and an electrophilic two-carbon component. The precursors would be a methyl pyridine-4-carboxylate and a halogenated carbonyl compound.

[3+2] Cycloaddition Disconnection: This strategy breaks the C1-C2 and C3-N bonds. This retrosynthesis points to a pyridinium ylide (a 1,3-dipole) generated from a methyl pyridine-4-carboxylate derivative, which would then react with a chlorinated two-carbon dipolarophile.

Intramolecular Cyclization Disconnection: This involves disconnecting one of the bonds formed during a final ring-closing step, typically the C2-C3 or C1-C8a bond. This leads to a 2-substituted pyridine precursor containing an appropriately functionalized side chain poised for cyclization.

The substituents—a chloro group at C-3 and a methyl carboxylate at C-7—can be incorporated at different stages. The carboxylate group is typically introduced on the starting pyridine precursor, as direct functionalization of the 7-position on an existing indolizine ring is challenging. The chloro group at the electron-rich C-3 position can be introduced either via a chlorinated building block during the cyclization or, more commonly, by direct electrophilic halogenation of the pre-formed indolizine-7-carboxylate core.

Development of Novel Precursor Synthesis Routes

The synthesis of appropriately substituted precursors is critical for the efficient construction of the target molecule. The primary precursor is a pyridine ring bearing a methyl carboxylate group at the 4-position (corresponding to the final C-7 position of the indolizine).

Synthesis of Methyl Pyridine-4-Carboxylate Derivatives: Starting from commercially available isonicotinic acid (pyridine-4-carboxylic acid), the methyl ester can be readily prepared via standard Fischer esterification. To facilitate indolizine ring formation, this core precursor often requires further modification, for example, the introduction of a methylene (B1212753) group at the C-2 position (α-picoline derivative). A common route involves the reaction of methyl 2-methylpyridine-4-carboxylate with an α-halo carbonyl compound to form a pyridinium salt, a key intermediate for many indolizine syntheses. researchgate.net

The development of novel precursors focuses on creating molecules that can participate in efficient, one-pot, or tandem reactions. For instance, 2-pyridylacetate (B8455688) derivatives are valuable precursors for metal-free domino reactions that form the indolizine ring. nih.govacs.org The synthesis of methyl 2-(pyridin-4-yl)acetate would be a key starting point for such strategies.

Mechanistic Pathways for Indolizine Ring Formation

The formation of the indolizine ring can be achieved through various mechanistic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

One-Pot Multicomponent Reactions (MCRs) for Indolizine Annulation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net Several MCRs have been developed for indolizine synthesis.

A notable example is the three-component reaction involving a pyridine derivative, an α-halo carbonyl compound, and an electron-deficient alkyne or alkene. organic-chemistry.org In the context of this compound, this would involve:

Reaction of methyl pyridine-4-carboxylate with an α-halo ketone to form a pyridinium salt in situ.

Deprotonation of the salt with a mild base (e.g., K₂CO₃) to generate a pyridinium ylide.

A 1,3-dipolar cycloaddition reaction between the ylide and a dipolarophile, followed by oxidative aromatization to yield the indolizine core.

A metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols has also been developed, offering a straightforward, solvent-free approach to functionalized indolizines. acs.org

Reaction Type Reactants Key Intermediates Advantages
1,3-Dipolar Cycloaddition MCRPyridine, α-Halo Ketone, AlkynePyridinium YlideHigh atom economy, operational simplicity
Ynal-based MCR2-Pyridylacetate, Ynal, AlcoholZwitterionic intermediateMetal-free, solvent-free, mild conditions

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis provides powerful and versatile methods for constructing the indolizine skeleton, often under mild conditions and with high regioselectivity. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for coupling and cyclization reactions. For instance, a Pd-catalyzed reaction of propargylic pyridines with aroyl chlorides can yield indolizine derivatives through a 5-endo-dig cyclization. organic-chemistry.org Another approach involves the palladium-catalyzed carbonylative coupling of 2-bromopyridines and imines, followed by cycloaddition. researchgate.netproquest.com

Copper-Catalyzed Reactions: Copper catalysts are effective for oxidative coupling-annulation reactions. A method involving the copper-catalyzed reaction of 2-alkylazaarenes with terminal alkenes provides a simple and atom-economic route to indolizines. organic-chemistry.org

Gold and Iron-Catalyzed Reactions: Gold catalysts can promote multicomponent coupling/cycloisomerization reactions of aldehydes, amines, and alkynes to give aminoindolizines. organic-chemistry.org Iron catalysts have been used for the annulation of pyridines with α-substituted allenoates followed by aerobic oxidation. organic-chemistry.org

These methods offer pathways to variously substituted indolizines, where the specific substitution pattern of the target molecule can be achieved by selecting the appropriately functionalized starting materials.

Catalyst Reaction Type Typical Substrates Reference
Palladium (Pd)Carbonylative Coupling / Cycloaddition2-Bromopyridine, Imine, Alkyne proquest.com, researchgate.net
Copper (Cu)Oxidative Coupling-Annulation2-Alkylpyridine, Terminal Alkene organic-chemistry.org
Gold (Au)Coupling / CycloisomerizationAldehyde, Amine, Alkyne organic-chemistry.org
Iron (Fe)Annulation / Aerobic OxidationPyridine, Allenoate organic-chemistry.org

Electrophilic and Nucleophilic Cyclization Strategies

Metal-free cyclization strategies often rely on classical electrophilic or nucleophilic reaction pathways. A prominent metal-free approach is the domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. nih.govacs.org

The proposed mechanism for this cascade reaction is as follows:

Michael Addition: The 2-pyridylacetate acts as a nucleophile and adds to the bromonitroolefin.

Tautomerization: The resulting intermediate undergoes tautomerization.

Intramolecular SN2: An intramolecular nucleophilic substitution occurs, displacing the bromide and forming the five-membered ring.

Aromatization: The final step involves the elimination of the nitro group to afford the aromatic indolizine product. nih.gov

This strategy is advantageous as it avoids metal contamination, which can be crucial for biological applications, and proceeds under relatively mild conditions. acs.org

Introduction and Functionalization of the Chloro-Substituent at C-3

The introduction of the chloro group at the C-3 position is a critical step in the synthesis of the target molecule. The C-3 position of the indolizine ring is electron-rich and thus susceptible to electrophilic substitution. acs.org

A direct and efficient method for this transformation is the copper(II) halide-mediated halogenation of indolizines. nih.gov The reaction of a pre-formed methyl indolizine-7-carboxylate with copper(II) chloride (CuCl₂) would lead to the desired this compound. This C-H direct functionalization process occurs under mild conditions and can provide the 3-chloroindolizine (B3192548) in moderate to excellent yields. nih.gov

Key Features of Cu(II)-Mediated Chlorination:

Reagent: Copper(II) chloride (CuCl₂)

Position: Selective for the electron-rich C-3 position.

Conditions: Typically mild, avoiding harsh reagents.

Yield: Moderate to excellent. nih.gov

Alternatively, the chloro-substituent could be introduced as part of a building block in a cycloaddition reaction. For example, a 1,3-dipolar cycloaddition could be performed using a chlorinated dipolarophile. However, the direct C-H functionalization of the indolizine core is often more convergent and efficient. Further functionalization of the 3-haloindolizine is also possible via cross-coupling reactions like the Suzuki-Miyaura reaction, highlighting the synthetic utility of this intermediate. nih.gov

Direct Halogenation Methods and Regioselectivity

Direct C-H halogenation is one of the most atom-economical methods for introducing a halogen atom onto an aromatic or heteroaromatic ring. The indolizine nucleus is an electron-rich 10-π electron system, making it susceptible to electrophilic substitution reactions. chim.it The inherent reactivity of the indolizine ring dictates the regioselectivity of such transformations.

Research Findings: Theoretical and experimental studies have established that the five-membered pyrrole ring of the indolizine system is significantly more activated towards electrophiles than the six-membered pyridine ring. Within the pyrrole moiety, the C-3 and C-1 positions are the most nucleophilic and thus the most likely sites for electrophilic attack. rsc.org For many electrophilic substitution reactions, such as nitration, substitution occurs preferentially at the C-3 position. rsc.org

For the direct chlorination of a precursor like methyl indolizine-7-carboxylate, an electrophilic chlorinating agent is required. While elemental chlorine (Cl₂) can be used, its high reactivity and hazardous nature make milder and more selective reagents preferable. N-chlorosuccinimide (NCS) is a widely used reagent for the chlorination of activated aromatic and heteroaromatic compounds. commonorganicchemistry.comorganic-chemistry.orgisca.me The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

The presence of the electron-withdrawing methyl carboxylate group at the C-7 position deactivates the pyridine ring, thereby reinforcing the inherent preference for substitution on the electron-rich pyrrole ring. Consequently, the reaction of methyl indolizine-7-carboxylate with NCS is expected to show high regioselectivity, yielding the desired this compound. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN), at temperatures ranging from 0 °C to room temperature.

ReagentConditionsExpected OutcomeSelectivity
N-Chlorosuccinimide (NCS)DCM, 0 °C to RTC-3 ChlorinationHigh regioselectivity for C-3
Sulfuryl Chloride (SO₂Cl₂)Ether or DCMC-3 ChlorinationGood, but can lead to over-chlorination
Chlorine (Cl₂)Acetic AcidC-3 ChlorinationLower selectivity, risk of side reactions

Transformation of Pre-existing Functional Groups to Chlorine

An alternative to direct C-H chlorination is the introduction of a chlorine atom by converting a pre-existing functional group at the C-3 position. This approach can be particularly useful if direct chlorination proves to be low-yielding or lacks the desired regioselectivity. A common and powerful method for this transformation is the Sandmeyer reaction, which converts a primary aromatic amine into a halide via a diazonium salt intermediate. lscollege.ac.inwikipedia.orgbyjus.com

Synthetic Pathway: This strategy would involve a multi-step sequence starting from a 3-unsubstituted indolizine precursor:

Nitration/Nitrosation: Introduction of a nitro (-NO₂) or nitroso (-NO) group at the C-3 position of methyl indolizine-7-carboxylate via electrophilic substitution. Nitration of indolizines at the 3-position has been successfully demonstrated using reagents like nitric acid in acetic anhydride. rsc.org

Reduction: The 3-nitro or 3-nitroso group is then reduced to a 3-amino (-NH₂) group. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride in hydrochloric acid or hydrazine (B178648) hydrate (B1144303) with a palladium catalyst. rsc.org The synthesis of 3-aminoindolizines is a well-established field, with numerous direct and indirect methods available. organic-chemistry.orgresearchgate.nettandfonline.com

Diazotization and Sandmeyer Reaction: The resulting methyl 3-aminoindolizine-7-carboxylate is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then treated with a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, affording the target compound. nih.gov

While this pathway is longer than direct chlorination, it offers unambiguous regiocontrol, as the position of the chlorine atom is determined by the initial functionalization step.

Esterification of the Carboxylic Acid Moiety: Methodological Advances

The methyl ester functional group in the target molecule can either be carried through the synthetic sequence from an earlier intermediate or be introduced in a final step by esterifying the corresponding carboxylic acid, 3-chloroindolizine-7-carboxylic acid. The latter approach allows for greater flexibility in the synthesis.

The most fundamental and widely used method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Mechanism and Conditions: The Fischer esterification is an equilibrium-controlled process. organicchemistrytutor.com The reaction mechanism involves:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity.

Nucleophilic attack by the methanol (B129727) on the activated carbonyl carbon to form a tetrahedral intermediate.

A series of proton transfers, resulting in the formation of water as a good leaving group.

Elimination of water and subsequent deprotonation to yield the final methyl ester.

To drive the equilibrium towards the product side and achieve high yields, the reaction is typically conducted using methanol as the solvent (a large excess) and often at reflux temperatures. organic-chemistry.org Alternatively, the water produced during the reaction can be removed using a Dean-Stark apparatus or molecular sieves. organic-chemistry.org

While Fischer esterification is robust and economical, other modern methods exist for cases where substrates may be sensitive to strong acids and high temperatures. These include reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), although these are often unnecessary for stable heterocyclic systems.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing waste and cost. Key parameters for the direct chlorination and esterification steps must be systematically investigated.

For the direct chlorination of methyl indolizine-7-carboxylate with NCS, variables include the solvent, temperature, reaction time, and stoichiometry of the reagents. A non-polar aprotic solvent like DCM or a polar aprotic solvent like acetonitrile can influence the reaction rate and selectivity. The reaction is often initiated at a lower temperature (e.g., 0 °C) and allowed to warm to room temperature to control the initial rate and prevent side reactions, such as the formation of dichlorinated byproducts.

Hypothetical Optimization of Direct Chlorination:

EntryNCS (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.0DCM251265
21.2DCM251280
31.5DCM251278 (with 5% di-Cl)
41.2MeCN25885
51.2MeCN0 to 251091

For the Fischer esterification of 3-chloroindolizine-7-carboxylic acid, optimization focuses on the choice and concentration of the acid catalyst, temperature, and reaction time. While sulfuric acid is effective, solid acid catalysts or milder options like TsOH can sometimes provide cleaner reactions. The optimal temperature is typically the reflux point of the alcohol used. Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum conversion and prevent product degradation. acs.orgresearchgate.net

Sustainable Chemistry Approaches in the Synthesis of the Compound

Incorporating the principles of green chemistry into the synthesis of this compound can significantly reduce its environmental impact. frontiersin.org

Atom Economy: Direct C-H activation/chlorination is inherently more atom-economical than the multi-step Sandmeyer route, as it avoids the use of auxiliary reagents for functional group interconversion.

Safer Reagents and Solvents: The use of N-chlorosuccinimide is a greener choice compared to gaseous chlorine. isca.me Furthermore, exploring benign solvents like ethanol (B145695) or even water, where applicable, can replace hazardous chlorinated solvents. frontiersin.org Some modern indolizine syntheses have been developed under solvent-free conditions, which represents an ideal green approach. researchgate.net

Energy Efficiency: Optimizing reactions to proceed at lower temperatures or using microwave irradiation to reduce reaction times can significantly lower energy consumption. ijettjournal.org

Catalysis: Employing catalytic rather than stoichiometric reagents is a core principle of green chemistry. This applies to the acid catalyst in the esterification step and any potential catalysts used in the indolizine core synthesis. The use of recyclable catalysts, such as solid-supported acids or reusable copper catalysts in ionic liquids, has been demonstrated for related syntheses. tandfonline.com

Flow Chemistry: Translating the synthesis to a continuous flow process offers numerous sustainability advantages. mdpi.com Flow reactors provide superior control over reaction temperature and mixing, enhancing safety, especially for exothermic reactions like halogenations. uc.pt This technology allows for efficient, automated, and scalable production with reduced waste and solvent usage, as has been demonstrated for the synthesis of 3-aminoindolizine libraries. acs.orgrsc.org

By thoughtfully selecting reagents and reaction conditions, and by leveraging modern technologies like flow chemistry, the synthesis of this compound can be made not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Transformations of Methyl 3 Chloroindolizine 7 Carboxylate

Electrophilic Aromatic Substitution on the Indolizine (B1195054) Nucleus

The indolizine ring system is π-electron rich and generally susceptible to electrophilic attack. The inherent reactivity of the indolizine core is influenced by the electronic properties of its substituents.

Regioselectivity and Electronic Effects of Substituents

Electrophilic aromatic substitution on the indolizine nucleus is a well-documented process. The regioselectivity of this reaction is dictated by the electron density of the carbon atoms in the ring system. In the case of Methyl 3-chloroindolizine-7-carboxylate, the substituents at the C-3 and C-7 positions play a crucial role in directing incoming electrophiles.

The chloro group at the C-3 position is an electron-withdrawing group through induction but can also act as a weak π-donor through resonance. The methyl carboxylate group at the C-7 position is a deactivating, electron-withdrawing group. These electronic effects are expected to influence the electron density distribution within the indolizine ring, thereby determining the preferred site of electrophilic attack. Based on the general reactivity patterns of substituted indolizines, electrophilic substitution is anticipated to occur at the positions with the highest electron density.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
Nitrating Agents (e.g., HNO₃/H₂SO₄)Substitution at C-1 and/or C-5The C-1 and C-5 positions are generally the most electron-rich in the indolizine nucleus.
Halogenating Agents (e.g., Br₂/FeBr₃)Substitution at C-1 and/or C-5Similar to nitration, halogenation is expected to occur at the most nucleophilic sites.
Acylating Agents (e.g., Ac₂O/AlCl₃)Substitution at C-1 and/or C-5Friedel-Crafts acylation is predicted to follow the same regiochemical preference.

Note: The precise regioselectivity would need to be determined experimentally, as steric hindrance and specific reaction conditions can also influence the outcome.

Investigation of Reaction Intermediates

The mechanism of electrophilic aromatic substitution on indolizines proceeds through a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The formation of the σ-complex by the attack of an electrophile at a specific position on the indolizine ring of this compound would be followed by the loss of a proton to restore aromaticity. Computational studies could provide valuable insights into the relative energies of the possible intermediates, thereby predicting the most likely reaction pathway.

Nucleophilic Aromatic Substitution at the C-3 Chloro Position

The presence of a chloro substituent at the C-3 position of the indolizine ring opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions.

Scope of Nucleophiles and Reaction Conditions

A wide range of nucleophiles can potentially displace the chloride at the C-3 position. The feasibility and efficiency of these reactions would depend on the nucleophilicity of the attacking species and the reaction conditions employed.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the C-3 Position

NucleophilePotential Product
Amines (R-NH₂)Methyl 3-aminoindolizine-7-carboxylate derivatives
Alkoxides (R-O⁻)Methyl 3-alkoxyindolizine-7-carboxylate derivatives
Thiolates (R-S⁻)Methyl 3-(alkylthio)indolizine-7-carboxylate derivatives
Cyanide (CN⁻)Methyl 3-cyanoindolizine-7-carboxylate

The reaction conditions would likely involve heating the substrate with the nucleophile in a suitable solvent, potentially with the addition of a base to facilitate the reaction.

Mechanistic Studies of SNAr Processes

The SNAr mechanism involves a two-step process: addition of the nucleophile to the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group to yield the substitution product. The electron-withdrawing nature of the indolizine nitrogen atom and the C-7 methyl carboxylate group would help to stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions at C-3

The chloro substituent at the C-3 position serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are expected to be applicable to this compound. These reactions would allow for the introduction of a wide variety of substituents at the C-3 position, significantly expanding the chemical diversity of this scaffold.

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions at C-3

Reaction NameCoupling PartnerPotential Product
Suzuki CouplingAryl or vinyl boronic acids/estersMethyl 3-aryl/vinylindolizine-7-carboxylate derivatives
Heck CouplingAlkenesMethyl 3-alkenylindolizine-7-carboxylate derivatives
Sonogashira CouplingTerminal alkynesMethyl 3-alkynylindolizine-7-carboxylate derivatives

The success of these reactions would depend on the choice of the palladium catalyst, ligands, base, and solvent system. Optimization of these parameters would be crucial to achieve high yields and selectivity.

Suzuki-Miyaura, Stille, Negishi, and Sonogashira Coupling of the Compound

The chloro-substituent at the C-3 position of the indolizine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This position is analogous to that of an aryl halide, allowing for participation in a variety of well-established coupling protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgharvard.edu While aryl chlorides can be more challenging substrates than the corresponding bromides or iodides, suitable catalyst systems have been developed to facilitate their reaction. researchgate.net For indolizine systems, 3-haloindolizines have been shown to be effective substrates for Suzuki-Miyaura reactions, providing 3-arylindolizines in high yields. nih.gov This transformation is expected to be directly applicable to this compound. The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the 3-arylated indolizine product and regenerate the catalyst. libretexts.orgharvard.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-heterocycles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂NoneK₂CO₃AqueousAmbientHigh researchgate.net
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRT - 100Good-Excellent organic-chemistry.org
Pd(dppf)Cl₂dppfK₂CO₃Dioxane80-120Good nih.gov

Stille Coupling

The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. wikipedia.orglibretexts.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The chloro-substituent at the C-3 position of this compound is a viable electrophilic partner for this reaction, although it may require more forcing conditions or specialized catalyst systems compared to bromo or iodo derivatives. wikipedia.org The use of additives like Cu(I) salts can accelerate the rate-limiting transmetalation step. harvard.edu

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganicreactions.orgorganic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, which can lead to faster reaction times and milder conditions. wikipedia.org However, they are also more sensitive to air and moisture. wikipedia.orgyoutube.com The reaction is highly versatile, allowing for the formation of bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org this compound can be expected to couple with various organozinc reagents at the C-3 position under standard Negishi conditions. Copper-catalyzed variants of the Negishi coupling have also been developed as a more cost-effective alternative. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgyoutube.com The C-3 chloro atom of the target compound can undergo Sonogashira coupling to introduce an alkynyl moiety, leading to the synthesis of 3-alkynylindolizine derivatives. These products are valuable intermediates for further transformations or as core structures in functional materials and pharmaceuticals. wikipedia.org Copper-free versions of the Sonogashira reaction have also been established to avoid the issue of alkyne homocoupling. organic-chemistry.org

Other Advanced Coupling Reactions (e.g., C-H Activation)

Beyond classical cross-coupling at the C-Cl bond, the indolizine ring itself is amenable to direct C-H activation and functionalization, offering alternative strategies for derivatization.

The indolizine nucleus is electron-rich, making it susceptible to electrophilic substitution, which typically occurs at the C-1 and C-3 positions. worktribe.com However, transition-metal-catalyzed C-H activation provides a pathway to functionalize other positions with high regioselectivity. researchgate.net Methodologies for the direct C-H borylation of indolizines have been developed. worktribe.com This process, mediated by iridium complexes, can install a boronate ester group onto the indolizine ring, which can then undergo an in-situ Suzuki-Miyaura cross-coupling reaction to introduce an aryl group. worktribe.com

Furthermore, directed metalation strategies can be employed. The presence of a directing group, such as the carboxylate ester at the C-7 position, can influence the regioselectivity of lithiation or magnesiation. worktribe.comresearchgate.net For instance, in related N-heterocycles, directing groups can facilitate C-H activation at adjacent or ortho positions. researchgate.netnih.gov For this compound, the C-7 ester could potentially direct metalation to the C-8 or C-6 positions, allowing for the introduction of various electrophiles at these sites. The choice of base, such as LDA or mixed lithium-magnesium reagents like TMPMgCl·LiCl, can be crucial in controlling the site of functionalization. worktribe.com

Transformations Involving the Carboxylate Ester Group

The methyl ester at the C-7 position provides a gateway for a range of functional group interconversions, further expanding the synthetic utility of the parent molecule.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Base-catalyzed hydrolysis, for example using sodium hydroxide (B78521) in an aqueous methanol (B129727) solution, has been shown to be effective for converting methyl indolizine-2-carboxylate into indolizine-2-carboxylic acid. semanticscholar.org This transformation converts the ester into a versatile carboxylic acid handle, which can be used for amide bond formation, conversion to other carbonyl derivatives, or to modulate the solubility and biological properties of the molecule.

Transesterification, the conversion of one ester to another, can be achieved by treating the methyl ester with a different alcohol under acidic or basic catalysis. This allows for the synthesis of a variety of indolizine-7-carboxylate esters, which can be useful for tuning the steric and electronic properties of the molecule.

Table 2: Example of Hydrolysis of a Methyl Indolizine-carboxylate Derivative

SubstrateReagentsSolventTime (days)Yield (%)Reference
Methyl indolizine-2-carboxylateNaOHMethanol:Water (1:1)286 semanticscholar.org

The carboxylate ester can be reduced to the corresponding primary alcohol, (3-chloroindolizin-7-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether. The resulting alcohol is a valuable intermediate for further functionalization, such as conversion to halides, ethers, or esters.

Partial reduction of the ester to the corresponding aldehyde, 3-chloroindolizine-7-carbaldehyde, is a more delicate transformation. It can often be achieved at low temperatures using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H). The aldehyde functionality is highly useful for reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents.

Cycloaddition Reactions and Pericyclic Processes Involving the Indolizine Ring

The π-electron system of the indolizine ring can participate in various cycloaddition and pericyclic reactions. Indolizine is considered a 10π-aromatic system and can act as an 8π component in [8+2] cycloadditions. nih.gov This reaction, typically with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of cycl[3.2.2]azine derivatives. nih.gov The reaction can be performed thermally or in the presence of a catalyst/oxidant such as Pd-C. nih.gov

Indolizines can also be synthesized via [3+2] cycloaddition (also known as Huisgen cycloaddition) between a pyridinium (B92312) ylide (a 1,3-dipole) and a dipolarophile, such as an activated alkyne or alkene. rsc.orgmdpi.comresearchgate.netrsc.org While this is a synthetic route to the ring system itself, the underlying reactivity highlights the dipolar character of the five-membered ring. The existing indolizine ring in this compound can also undergo reactions with singlet oxygen, which can proceed via peroxidic zwitterionic intermediates or dioxetanes, leading to ring-opened or rearranged products. acs.org The specific pathway and products are highly dependent on the substitution pattern and reaction conditions. acs.org

Derivatization and Functionalization Strategies for Library Synthesis

This compound is an excellent scaffold for the generation of chemical libraries for drug discovery and materials science. The orthogonal reactivity of its two main functional groups allows for a systematic and combinatorial approach to derivatization.

Derivatization at C-3: The chloro-substituent is a key anchor point. A diverse set of building blocks can be introduced at this position using the array of cross-coupling reactions discussed previously (Suzuki, Stille, Negishi, Sonogashira). This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.

Derivatization at C-7: The methyl carboxylate group can be hydrolyzed to the carboxylic acid. semanticscholar.org This acid can then be coupled with a library of amines using standard peptide coupling reagents to generate a diverse set of amides. Alternatively, the ester can be reduced to the alcohol, which can then be used to form a library of ethers or esters.

Derivatization via C-H Functionalization: Advanced C-H activation strategies can be used to introduce substituents at other positions on the indolizine ring, such as C-1, C-2, C-5, or C-8. worktribe.comresearchgate.net This allows for the exploration of the entire chemical space around the indolizine core.

By combining these strategies, a multi-dimensional library of compounds can be synthesized from a single, versatile starting material. For example, one could first perform a Suzuki coupling at C-3 with a set of 20 different boronic acids. Each of these 20 products could then be hydrolyzed and coupled with a set of 20 different amines, rapidly generating a library of 400 unique compounds. This approach is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting new therapeutics. mdpi.com

Theoretical and Computational Investigations of Methyl 3 Chloroindolizine 7 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of Methyl 3-chloroindolizine-7-carboxylate at a molecular level. These calculations can reveal the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity. researchgate.netacs.org

For this compound, the HOMO is expected to be distributed primarily over the π-system of the indolizine (B1195054) ring, characteristic of aromatic heterocyclic compounds. chemrxiv.org The presence of the electron-donating nitrogen atom within the ring system elevates the energy of the HOMO. Conversely, the electron-withdrawing chloro and methyl carboxylate groups are anticipated to lower the energy of the LUMO, which is also expected to be a π*-antibonding orbital spread across the bicyclic system. This reduction in LUMO energy would likely result in a smaller HOMO-LUMO gap compared to unsubstituted indolizine, suggesting increased reactivity. chemrxiv.org

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Substituted Indolizine

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.80
HOMO-LUMO Gap4.45

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with red regions indicating electron-rich areas (negative potential) and blue regions indicating electron-poor areas (positive potential).

In the case of this compound, the MEP surface would be expected to show the most negative potential around the nitrogen atom of the indolizine ring and the oxygen atoms of the carboxylate group, making these sites susceptible to electrophilic attack or protonation. researchgate.net The indolizine ring itself is a π-excessive system, with molecular orbital calculations indicating that C-3 is the most reactive site for electrophilic attack, followed by C-1. jbclinpharm.org The presence of the electron-withdrawing chlorine atom at the C-3 position would likely decrease the nucleophilicity of this position to some extent. Conversely, regions around the hydrogen atoms and the chloro group would exhibit a positive electrostatic potential, indicating sites susceptible to nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energetic barriers that govern the transformation of reactants to products.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction involving this compound. A key aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For instance, in a potential [8+2] cycloaddition reaction, a common reaction pathway for indolizines, computational studies can model the approach of a dienophile to the indolizine ring. msu.rumdpi.com These calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism. In a concerted mechanism, a single transition state would be found, whereas a stepwise mechanism would involve one or more intermediates, each with its own transition state for its formation and consumption. The calculated activation energies for different possible pathways can help predict the feasibility and selectivity of the reaction. researchgate.net

Table 2: Representative Calculated Activation Energies for a Cycloaddition Reaction of a Substituted Indolizine

Reaction PathwayActivation Energy (kcal/mol)
Concerted Cycloaddition15.2
Stepwise (Step 1)18.5
Stepwise (Step 2)5.3

Note: This data is illustrative and based on computational studies of cycloaddition reactions of related indolizine systems. Specific values for this compound would require dedicated calculations.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include a number of individual solvent molecules in the calculation.

For reactions involving a polar molecule like this compound, particularly if the reaction involves charge separation in the transition state, the polarity of the solvent would be a critical factor. A polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. Computational studies can quantify these effects by calculating the reaction profile in different simulated solvent environments.

Conformational Analysis and Energetic Landscapes

Most molecules are not rigid structures and can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies and the energy barriers to interconversion between them.

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the methyl carboxylate group to the indolizine ring at the C-7 position. This rotation would lead to different orientations of the ester group relative to the plane of the bicyclic system. The two most likely planar conformations would be the syn and anti conformers, where the carbonyl oxygen is oriented towards or away from the adjacent C-H bond on the ring, respectively.

Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle of this bond, thereby generating a potential energy landscape for the rotation. This would reveal the most stable conformer(s) and the height of the rotational energy barrier. It is generally expected that one conformer will be slightly more stable due to steric or electronic effects.

Table 3: Representative Calculated Relative Energies of Conformers for a Methyl Carboxylate Substituted Aromatic Ring

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Syn00.0
Transition State905.2
Anti1800.8

Note: These values are representative and based on general knowledge of the conformational preferences of methyl esters attached to aromatic systems. The actual values for this compound would need to be determined by specific quantum chemical calculations.

Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions (NCIs) is crucial for understanding the supramolecular chemistry, crystal packing, and biological interactions of this compound. Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the nature and strength of these forces. The key intermolecular forces expected to govern the behavior of this molecule are halogen bonds, hydrogen bonds, and π-system interactions.

The presence of a chlorine atom at the 3-position of the indolizine ring is significant. Covalently bonded halogen atoms can exhibit a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bond. This allows for the formation of halogen bonds, a directional interaction between the electrophilic halogen and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. In the case of this compound, the chlorine atom can act as a halogen bond donor, interacting with the carbonyl oxygen of the ester group or the nitrogen atom of a neighboring indolizine ring.

Hydrogen bonding is another critical interaction. While the core indolizine structure lacks classical hydrogen bond donors, weak C–H···O and C–H···N hydrogen bonds can be formed between the aromatic protons of the indolizine ring and the oxygen atoms of the carboxylate group or the nitrogen of an adjacent molecule. These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal lattice.

Computational tools such as Reduced Density Gradient (RDG) analysis can be employed to visualize and characterize these weak interactions. This method identifies regions of low electron density corresponding to NCIs and color-codes them based on their strength and nature (attractive or repulsive).

A theoretical breakdown of the contributing intermolecular forces and their estimated energies, based on calculations for analogous halogenated heterocyclic systems, is presented below.

Table 1: Predicted Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorEstimated Energy (kJ/mol)
Halogen BondC3–ClO=C (Ester)-10 to -20
Halogen BondC3–ClN (Indolizine)-8 to -15
Hydrogen BondC–H (Aromatic)O=C (Ester)-2 to -8
π-π StackingIndolizine RingIndolizine Ring-15 to -30
van der WaalsMolecular SurfaceMolecular SurfaceVariable

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound, which is invaluable for structural confirmation and for interpreting reaction mechanisms. DFT calculations are widely used to forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Invariant Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that,

Advanced Spectroscopic and Chromatographic Methodologies in Research on Methyl 3 Chloroindolizine 7 Carboxylate

Application of Advanced NMR Techniques for Structural Elucidation

There is no available research detailing the use of advanced NMR techniques for the structural elucidation of Methyl 3-chloroindolizine-7-carboxylate.

2D NMR (COSY, HSQC, HMBC, NOESY) for Complex Connectivity

No published studies present 2D NMR data (Correlation Spectroscopy - COSY, Heteronuclear Single Quantum Coherence - HSQC, Heteronuclear Multiple Bond Correlation - HMBC, or Nuclear Overhauser Effect Spectroscopy - NOESY) for this compound. Such analyses would be critical for confirming the proton-proton and proton-carbon correlations within the indolizine (B1195054) ring system and its substituents, but this information is not currently available.

Solid-State NMR for Crystalline Forms

Information regarding the analysis of this compound in its solid, crystalline form using solid-state NMR (ssNMR) is absent from the scientific literature. This technique is essential for studying polymorphism and the molecular structure in the solid phase, yet no such investigations have been reported for this compound.

Mass Spectrometry for Mechanistic Pathway Tracing and Fragmentation Analysis

Detailed mass spectrometric studies on this compound are not found in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intermediates

While HRMS is a standard technique for confirming elemental composition, no published data exists that applies this method to determine the exact mass of this compound or any of its potential reaction intermediates.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

There are no reports on the use of tandem mass spectrometry (MS/MS) to investigate the fragmentation pathways of this compound. This analysis would provide crucial insights into the molecule's stability and structural components, but the necessary experimental data is unavailable.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

A search of crystallographic databases reveals no deposited crystal structure for this compound. Therefore, definitive data on its three-dimensional structure, bond lengths, bond angles, and crystal packing arrangement, which can only be provided by single-crystal X-ray diffraction, does not exist in the public record.

Chromatographic Techniques for Purity Assessment and Mechanistic Studies

Chromatographic methodologies are indispensable in the study of "this compound," providing critical avenues for the purification of reaction products, assessment of sample purity, and detailed investigation of reaction mechanisms. These techniques are fundamental in both preparative and analytical scales, ensuring the isolation of the target compound from complex reaction mixtures and enabling the quantitative analysis of its various properties.

Preparative Chromatography for Reaction Product Isolation

In the synthesis of "this compound" and its derivatives, preparative chromatography is a cornerstone for the isolation and purification of the final products. Given that organic reactions seldom proceed with 100% yield and often produce a mixture of the desired product, unreacted starting materials, byproducts, and regioisomers, an effective purification strategy is paramount. Column chromatography, a widely used form of preparative chromatography, is frequently employed for this purpose.

The choice of stationary phase and mobile phase is critical for achieving optimal separation. For indolizine derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and versatility. nih.govrsc.orgmdpi.com The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane), is carefully optimized to achieve the desired separation. mdpi.com The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound, and finally, more polar byproducts.

For instance, in the synthesis of functionalized indolizines, column chromatography with a silica gel stationary phase and an eluent system of ethyl acetate and petroleum ether has been successfully used to isolate the desired products. mdpi.com Similarly, the purification of indolizine-derived pentathiepines was achieved using silica gel column chromatography with a hexane/ethyl acetate eluent. nih.govresearchgate.net In cases where regioisomers are formed, such as in certain cycloaddition reactions leading to different substitution patterns on the indolizine core, meticulous column chromatography is often the only viable method for their separation. rsc.orgmdpi.com The successful isolation of pure "this compound" is thus heavily reliant on the careful application of these preparative chromatographic techniques.

Table 1: Exemplary Parameters for Preparative Column Chromatography of Indolizine Derivatives

ParameterDescription
Stationary Phase Silica Gel (70-230 mesh ASTM) nih.gov
Mobile Phase (Eluent) Gradients of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mdpi.commdpi.com
Detection Method Thin-Layer Chromatography (TLC) with UV visualization
Typical Application Isolation of regioisomers and purification from reaction byproducts rsc.orgmdpi.com

Chiral Chromatography for Enantiomeric Excess Determination (if applicable for derivatives/reactions)

While "this compound" itself is not chiral, many of its potential derivatives, or the products of its subsequent reactions, can be. The introduction of a stereocenter, for example, through asymmetric synthesis, necessitates methods to determine the enantiomeric purity of the product. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the gold standard for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown broad applicability in resolving the enantiomers of a diverse range of compounds, including heterocyclic molecules. nih.gov

The determination of enantiomeric excess (ee) is a quantitative measure of the purity of a chiral substance. It is calculated from the relative peak areas of the two enantiomers in the chromatogram. The formula for enantiomeric excess is:

ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Where Area_R and Area_S are the peak areas of the R and S enantiomers, respectively. Accurate determination of ee is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent. mdpi.comnih.gov For potential chiral derivatives of "this compound," developing a robust chiral HPLC method would be a critical step in their characterization.

Table 2: Key Aspects of Chiral HPLC for Enantiomeric Excess Determination of Indolizine Derivatives

AspectDetails
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Stationary Phases (CSPs), often polysaccharide-based (e.g., cellulose or amylose derivatives) nih.gov
Mobile Phase Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol)
Detector UV-Vis or Circular Dichroism (CD) detector
Primary Application Separation and quantification of enantiomers to determine enantiomeric excess (ee) mdpi.comnih.gov

In-situ and Operando Spectroscopic Monitoring of Reactions

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of a reaction in the solution phase. By placing a reaction mixture directly in an NMR spectrometer, it is possible to observe the disappearance of starting material signals and the appearance of product signals over time. This can provide crucial information about reaction rates and the presence of any transient intermediates that may not be observable by conventional workup and analysis. For example, in the context of 1,3-dipolar cycloaddition reactions, a common method for synthesizing the indolizine core, in-situ NMR could be used to monitor the consumption of the dipolarophile and the formation of the cycloadduct. nih.govnih.gov Dynamic NMR studies on indolizine derivatives have also been conducted to understand conformational changes and rotational barriers. rsc.org

Operando Fourier-Transform Infrared (FT-IR) spectroscopy is another potent technique, particularly for reactions involving changes in functional groups. By interfacing an FT-IR spectrometer with a reaction vessel, changes in the vibrational spectra of the reaction mixture can be continuously monitored. This is especially useful for identifying the formation and consumption of species with characteristic infrared absorptions, such as carbonyl groups or azides, which are often involved in the synthesis of heterocyclic compounds. Operando FT-IR can provide mechanistic details that are complementary to those obtained from in-situ NMR.

The application of these advanced spectroscopic techniques to the study of "this compound" would enable a more profound understanding of its formation and reactivity, facilitating the optimization of synthetic routes and the discovery of new transformations.

Table 3: Comparison of In-situ and Operando Spectroscopic Techniques for Reaction Monitoring

TechniquePrincipleInformation GainedPotential Application for "this compound"
In-situ NMR Spectroscopy Real-time monitoring of changes in the nuclear magnetic resonance of a reaction mixture.Reaction kinetics, identification of intermediates, structural elucidation of products.Monitoring the progress of cycloaddition reactions to form the indolizine ring system. nih.govnih.gov
Operando FT-IR Spectroscopy Continuous measurement of the infrared spectrum of a reacting system.Tracking changes in functional groups, identifying transient species, understanding reaction pathways.Observing the formation and consumption of key functional groups during the synthesis and derivatization.

Applications of Methyl 3 Chloroindolizine 7 Carboxylate in Advanced Chemical Research

Building Block in the Synthesis of Complex Natural Products and Analogues

The indolizine (B1195054) skeleton is a core component of numerous alkaloids with significant biological activity. rsc.org Synthetic intermediates like Methyl 3-chloroindolizine-7-carboxylate are valuable for the construction of analogues of these natural products. The chloro group at the 3-position can be readily displaced or used in cross-coupling reactions, allowing for the introduction of various substituents to mimic or alter the functionality of the natural product. For instance, the synthesis of 3-arylindolizines can be achieved through Suzuki-Miyaura coupling reactions of 3-haloindolizines. nih.gov This methodology could be applied to this compound to introduce complex aryl or heteroaryl moieties, which are common in bioactive alkaloids.

The methyl carboxylate group at the 7-position offers another point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to generate amides or esters, respectively. This allows for the attachment of side chains or other molecular fragments, enabling the synthesis of a diverse library of natural product analogues for structure-activity relationship (SAR) studies.

Precursor for Diverse Heterocyclic Scaffolds in Medicinal Chemistry (emphasizing synthesis of scaffolds)

The indolizine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net this compound serves as a valuable starting material for the synthesis of more elaborate heterocyclic systems. The reactivity of the 3-chloro position is particularly useful in this regard.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of indolizines. acs.org The chloro group in this compound can participate in reactions such as Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce alkynyl, vinyl, and amino groups, respectively. These transformations can be used to construct fused heterocyclic systems or to append other heterocyclic rings to the indolizine core. For example, the introduction of an ortho-aminoaryl group via a Buchwald-Hartwig reaction could be followed by an intramolecular cyclization to form a new fused ring system.

Furthermore, the electron-rich nature of the indolizine ring makes it susceptible to electrophilic substitution, although the 3-position is typically the most reactive. acs.org The presence of the chloro group at this position directs functionalization to other positions or allows for its displacement by strong nucleophiles, leading to the formation of novel indolizine derivatives. researchgate.net

Reaction TypeReagent/CatalystPotential Product Scaffold
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst3-Arylindolizine-7-carboxylate
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst3-Alkynylindolizine-7-carboxylate
Heck CouplingAlkene, Pd catalyst3-Alkenylindolizine-7-carboxylate
Buchwald-Hartwig AminationAmine, Pd catalyst3-Aminoindolizine-7-carboxylate

Role in the Development of Functional Organic Materials

The unique photophysical properties of the indolizine scaffold, such as its intrinsic fluorescence, make it an attractive component for the design of functional organic materials. acs.orgrsc.org

Indolizine derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent dyes. rsc.orgrsc.org The emission wavelength and quantum yield of indolizine-based fluorophores can be tuned by introducing different substituents onto the indolizine ring. The chloro and methyl carboxylate groups of this compound can be modified to modulate the electronic properties of the molecule and, consequently, its fluorescence characteristics.

For instance, the introduction of electron-donating or electron-withdrawing groups at the 3-position via substitution of the chloro group can shift the emission wavelength. The methyl carboxylate group at the 7-position can also influence the photophysical properties and can be converted to other functional groups to further tune the material's characteristics. These tunable properties make indolizine derivatives derived from this compound promising candidates for the development of new dyes for imaging applications and as emitters in OLEDs. chemrxiv.orgchemrxiv.org

Substituent at C-3Expected Effect on EmissionPotential Application
Electron-donating group (e.g., -NR2)Red shift (longer wavelength)Red emitter in OLEDs
Electron-withdrawing group (e.g., -CN)Blue shift (shorter wavelength)Blue emitter in OLEDs
Extended π-conjugated systemEnhanced quantum yieldFluorescent probes

The difunctional nature of this compound makes it a potential monomer for the synthesis of novel polymeric materials. The chloro and methyl carboxylate groups can be used as handles for polymerization reactions. For example, the chloro group could be used in polycondensation reactions with suitable comonomers. Alternatively, the methyl carboxylate could be converted to other functional groups, such as a vinyl or an ethynyl (B1212043) group, which can then undergo polymerization.

The resulting polymers incorporating the indolizine moiety would be expected to exhibit interesting optical and electronic properties. These materials could find applications in areas such as organic electronics, sensors, and advanced coatings. The rigid and planar structure of the indolizine core could also be exploited in the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs), with potential applications in gas storage and catalysis. bohrium.com

Ligand and Catalyst Design in Organometallic Chemistry

Nitrogen-containing heterocycles are widely used as ligands in organometallic chemistry. mdpi.com The indolizine nucleus, with its nitrogen atom and π-electron system, can coordinate to metal centers. The substituents on the indolizine ring can be used to fine-tune the steric and electronic properties of the resulting metal complexes, which in turn influences their catalytic activity.

This compound can be derivatized to create novel ligands. For example, the methyl carboxylate group could be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor. The chloro group at the 3-position could be used to attach the ligand to a solid support or to introduce additional coordinating groups. These tailored ligands could then be used to prepare new transition metal catalysts for a variety of organic transformations. nih.gov

Probes for Fundamental Chemical Biology Research (emphasizing in vitro tool compounds)

The indolizine scaffold is present in many biologically active compounds, and synthetic derivatives are often used as probes to study biological processes. nih.govresearchgate.net The intrinsic fluorescence of many indolizine derivatives is a particularly useful feature for the development of fluorescent probes. acs.org

This compound can serve as a starting point for the synthesis of such probes. The chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of reporter groups or reactive moieties for target identification. The methyl carboxylate group provides a handle for conjugation to biomolecules or for improving the solubility and cell permeability of the probe. For example, the chloro group could be substituted with a thiol-reactive maleimide (B117702) group, creating a probe that can covalently label cysteine residues in proteins. The fluorescence of the indolizine core would allow for the visualization and quantification of the labeled proteins.

Future Research Directions and Emerging Challenges in Methyl 3 Chloroindolizine 7 Carboxylate Chemistry

Exploration of Uncatalyzed and Sustainable Synthetic Transformations

A primary challenge in contemporary synthetic chemistry is the development of environmentally benign processes. For Methyl 3-chloroindolizine-7-carboxylate, future research will likely focus on minimizing or eliminating the use of transition-metal catalysts, which can lead to product contamination and increased costs. acs.org The development of catalyst-free and sustainable methods for the synthesis and functionalization of the indolizine (B1195054) core is a significant frontier. researchgate.net

Recent advancements in the synthesis of indolizine derivatives have demonstrated the feasibility of transition-metal-free approaches, such as domino Michael/SN2/aromatization annulations and catalyst-free annulations of 2-pyridylacetates. acs.orgorganic-chemistry.org These methods often utilize readily available starting materials and milder reaction conditions, aligning with the principles of green chemistry. researchgate.netacs.org Exploring similar pathways for the direct synthesis of the this compound scaffold could offer significant advantages over classical methods like the Chichibabin reaction, which may require harsh conditions. rsc.org A key challenge will be adapting these methods to accommodate the specific electronic demands of the chloro and carboxylate precursors.

Table 1: Promising Sustainable Synthetic Strategies for Indolizine Scaffolds

Synthetic StrategyKey FeaturesPotential for this compoundReference
Domino Michael/SN2/AromatizationTransition-metal-free; cascade reaction; moderate to excellent yields.Could enable direct synthesis from appropriately substituted 2-pyridylacetates and bromonitroolefins. acs.org
Catalyst and Additive-Free AnnulationProceeds between 2-pyridylacetates and ynals under molecular oxygen; tolerates a wide range of functional groups.Offers a direct, atom-economical route to the core structure, avoiding catalytic residues. organic-chemistry.org
Three-Component Reaction (Solvent/Metal-Free)Involves 2-(pyridin-2-yl)acetates, ynals, and alcohols/thiols; high efficiency and mild conditions.A highly convergent approach to building complexity around the indolizine core in a single step. acs.org
Bio-based Catalysis (e.g., Citric Acid)Utilizes sustainable, readily available catalysts; solvent-free conditions at room temperature.Represents a frontier in green chemistry for constructing the indolizine skeleton with minimal environmental impact. researchgate.net

Development of Chemo- and Regioselective Reactions

The indolizine nucleus exhibits differential reactivity, with electrophilic substitution typically favoring the C3 and C1 positions of the five-membered ring. jbclinpharm.org In this compound, the C3 position is already occupied. This directs a significant research focus toward achieving selective functionalization at the less reactive C1 position, as well as at the C2, C5, C6, and C8 positions of the heterocyclic core. nih.gov

Late-stage functionalization is a powerful strategy for rapidly diversifying a core scaffold to explore structure-activity relationships. nih.govrsc.org Developing reactions that can selectively target a specific C-H bond on the this compound ring is a formidable challenge. The electronic influence of the electron-withdrawing chloro and carboxylate groups on the regioselectivity of further substitutions is a key area for investigation. Carboxylate groups, for instance, are known to act as directing groups in transition-metal-catalyzed C-H functionalization reactions, which could potentially be exploited to activate specific C-H bonds on the pyridine (B92270) ring. researchgate.netscilit.com Conversely, achieving selectivity between the electronically similar C5, C6, and C8 positions will require the development of highly specific catalytic systems.

Table 2: Challenges in Selective Functionalization of the this compound Core

Ring PositionReactivity ProfileEmerging ChallengePotential MethodologiesReference
C1Second most nucleophilic after C3.Achieving high selectivity over other positions in the presence of existing substituents.Late-stage electrophilic substitution (e.g., thiolation, trifluoroacetylation). nih.gov
C2Less reactive towards electrophiles.Developing novel methods for direct C2-functionalization.Transition-metal-catalyzed cross-coupling following borylation or stannylation. rsc.org
C5, C6, C8Part of the electron-deficient pyridine ring; generally unreactive to electrophiles.Overcoming the inherent inertness and achieving regioselectivity among these positions.Directed C-H activation; metalation. researchgate.netnih.gov
C7Substituted with a methyl carboxylate group.Modification of the ester (e.g., hydrolysis, amidation) without affecting the core.Standard ester transformations. mdpi.com

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers profound advantages, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for automation. rsc.orgsci-hub.se For the synthesis and subsequent modification of this compound, flow chemistry presents a promising avenue for future research.

Integrating the synthesis of this compound into a continuous flow process could allow for the safe handling of reactive intermediates and reagents under superheated or high-pressure conditions, potentially accelerating reaction rates and improving yields. rsc.orgspringerprofessional.de Furthermore, multi-step sequences, such as the synthesis of the indolizine core followed immediately by a selective functionalization reaction, can be "telescoped" into a single, continuous operation, eliminating the need for intermediate purification steps. durham.ac.uk Automated platforms, combining flow reactors with real-time monitoring and machine-learning algorithms for optimization, could dramatically accelerate the discovery of novel derivatives and the refinement of reaction conditions. acs.org The primary challenge lies in the development of robust, clog-free reactor setups, particularly when dealing with heterogeneous catalysts or product precipitation.

Advanced Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity and guiding experimental design. For this compound, these methods can provide deep insights into its electronic structure and predict the regioselectivity of various transformations, thereby reducing the trial-and-error nature of synthetic route development. nih.gov

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, determine activation energies for competing pathways, and rationalize the observed chemo- and regioselectivity. researchgate.netresearchgate.net This is particularly valuable for understanding the directing effects of the existing chloro and carboxylate substituents on subsequent C-H functionalization attempts. More advanced, data-driven approaches using machine learning are emerging for accurately predicting the outcomes of reactions. nih.govrsc.orgchemrxiv.org By training models on large datasets of known reactions, it may become possible to predict the most likely site of reaction for a given set of reagents and conditions, or even to propose novel transformations for the this compound scaffold. researchgate.net

Potential for Applications in Emerging Fields of Chemical Science

While the specific applications of this compound are not yet established, the broader indolizine class of compounds is known for a wide range of biological activities, including anticancer and anti-inflammatory properties. mdpi.comnih.gov The unique substitution pattern of this molecule—featuring a halogen for potential cross-coupling, an ester for further derivatization, and a decorated indolizine core—makes it a promising candidate for screening in drug discovery programs. nih.govnih.gov For example, late-stage functionalization has been used to significantly enhance the anticancer potency of other indolizine derivatives. rsc.org

Beyond medicinal chemistry, indolizine-based molecules are being investigated for their photophysical properties, finding use as fluorescent probes and in organic light-emitting devices (OLEDs). acs.org The extended π-system of the indolizine core, modulated by the electronic nature of the chloro and carboxylate groups, could impart interesting optical and electronic properties to this compound. Future research could explore its potential in materials science, drawing inspiration from related heterocycles like methyl indole-7-carboxylate, which is used in organic electronics. chemimpex.com The challenge will be to systematically synthesize derivatives and correlate their structural features with specific functional properties, whether biological or material-based.

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